Regioisomeric Position Effect: 5-Methyl vs. 6-Methyl Pyrimidine Substitution Drives Divergent Cytotoxicity Potency in Cancer Cell Lines
The 6-methylpyrimidin-4-yl regioisomer 1-(6-methylpyrimidin-4-yl)-1,4-diazepane (CAS 1092286-16-2, same molecular formula C₁₀H₁₆N₄) has demonstrated measurable antiproliferative activity with IC₅₀ values of 12.5 µM against A549 (lung cancer) and 15.0 µM against MCF-7 (breast cancer) cell lines . These quantitative data serve as a direct positional isomer benchmark: because the 5-methyl substituent resides at a different ring position relative to the diazepane-nitrogen linkage, its electronic influence on the pyrimidine π-system differs fundamentally from the 6-methyl (and 4-methyl) congeners. This regioisomer-dependent activity profile means that procurement decisions between these isomers for any cell-based screening campaign are non-interchangeable; the 5-methyl derivative must be evaluated independently to determine its own potency trajectory, which may be either more or less potent than the 6-methyl benchmark depending on the specific target and assay context .
| Evidence Dimension | Regioisomer-dependent antiproliferative activity (positional isomer benchmark) |
|---|---|
| Target Compound Data | 1-(5-Methylpyrimidin-2-yl)-1,4-diazepane: No published IC₅₀ data available; activity must be determined de novo |
| Comparator Or Baseline | 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane: A549 IC₅₀ = 12.5 µM; MCF-7 IC₅₀ = 15.0 µM |
| Quantified Difference | Qualitative: the 5-methyl regioisomer presents a distinct electronic and steric environment at pyrimidine C-5 (para-like to N1 linkage) vs. C-6 (meta-like) for the 6-methyl isomer, predicted to alter target engagement |
| Conditions | In vitro cytotoxicity assay; A549 lung cancer and MCF-7 breast cancer cell lines |
Why This Matters
When procuring for a screening library or SAR campaign, the specific methyl substitution position must match the synthetic design intent; these isomers share identical MW and formula but are chemically distinct entities with demonstrated divergent biological readouts.
